(2,4-Dimethyl-5-nitrophenyl)boronic acid
Description
(2,4-Dimethyl-5-nitrophenyl)boronic acid (CAS: 319474-09-4) is an aromatic boronic acid derivative characterized by a nitro group at the 5-position and methyl groups at the 2- and 4-positions of the phenyl ring. Boronic acids are widely utilized in medicinal chemistry, materials science, and molecular recognition due to their reversible binding with diols, low toxicity, and stability in aqueous environments . The nitro group in this compound introduces electron-withdrawing effects, which may enhance acidity and influence binding kinetics with biological targets or diols . Methyl substituents likely improve lipophilicity, affecting solubility and cellular uptake .
Properties
Molecular Formula |
C8H10BNO4 |
|---|---|
Molecular Weight |
194.98 g/mol |
IUPAC Name |
(2,4-dimethyl-5-nitrophenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
FISYZOFQHPVGJQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Acidity and Binding Affinity
The acidity of boronic acids is critical for diol-binding efficiency. Fluorinated analogs, such as 2,4-difluoro-5-methylphenylboronic acid (2,4-F-5-Me-PBA), exhibit increased acidity (lower pKa) due to fluorine’s electronegativity, enhancing diol-binding constants compared to non-fluorinated analogs . For example, (2-(Aminomethyl)-5-nitrophenyl)boronic acid (CAS: 1217500-83-8) has a nitro group but an amino-methyl substituent, which may partially counteract electron withdrawal, resulting in higher pKa than the dimethyl-nitro analog .
Table 1: Acidity and Binding Properties of Selected Boronic Acids
*Estimated based on substituent effects.
Table 2: Antiproliferative Activity and Solubility
*Predicted based on methyl substituents.
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